molecular formula C24H19BrN4O B3843909 4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine

4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine

Cat. No.: B3843909
M. Wt: 459.3 g/mol
InChI Key: CSZJIUHLUJYAPG-WGOQTCKBSA-N
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Description

4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromobenzaldehyde and 2-methoxybenzylamine to form the Schiff base, which is then reacted with 6-phenylpyrimidin-2-amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl 4-bromobenzoate: Similar in structure but differs in the functional groups attached to the aromatic rings.

    4-[(4-bromophenyl)ethynyl]pyridine: Shares the bromophenyl group but has different substituents on the pyridine ring.

Uniqueness

4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups and its potential applications in both medicinal chemistry and material science. Its ability to undergo various chemical reactions and its interaction with biological targets make it a versatile compound for research and development.

Properties

IUPAC Name

4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O/c1-30-23-10-6-5-9-19(23)16-26-29-24-27-21(17-7-3-2-4-8-17)15-22(28-24)18-11-13-20(25)14-12-18/h2-16H,1H3,(H,27,28,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZJIUHLUJYAPG-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Reactant of Route 2
4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Reactant of Route 4
4-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine

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